molecular formula C16H12ClF3N2O4 B10935382 {5-[(2-chlorophenoxy)methyl]furan-2-yl}[5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone

{5-[(2-chlorophenoxy)methyl]furan-2-yl}[5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone

Cat. No.: B10935382
M. Wt: 388.72 g/mol
InChI Key: DGDRLWBBQNLRLP-UHFFFAOYSA-N
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Description

{5-[(2-CHLOROPHENOXY)METHYL]-2-FURYL}[5-HYDROXY-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]METHANONE is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {5-[(2-CHLOROPHENOXY)METHYL]-2-FURYL}[5-HYDROXY-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]METHANONE typically involves multiple steps:

    Formation of the 2-chlorophenoxy methyl group: This step involves the reaction of 2-chlorophenol with formaldehyde under basic conditions to form the 2-chlorophenoxy methyl intermediate.

    Synthesis of the 2-furyl group: The 2-furyl group can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Coupling of intermediates: The 2-chlorophenoxy methyl group is then coupled with the 2-furyl group using a suitable coupling agent such as a palladium catalyst.

    Formation of the pyrazole ring: The final step involves the reaction of the coupled intermediate with hydrazine and trifluoroacetic acid to form the pyrazole ring, resulting in the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions can target the carbonyl group in the pyrazole ring, converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Introduction of various functional groups such as halogens, nitro groups, or sulfonic acids.

Scientific Research Applications

Chemistry

Biology

In biological research, the compound can be used as a probe to study enzyme interactions and metabolic pathways due to its unique structural features.

Medicine

Industry

In the industrial sector, the compound can be used in the synthesis of advanced materials, including polymers and nanomaterials, due to its versatile chemical reactivity.

Mechanism of Action

The mechanism by which {5-[(2-CHLOROPHENOXY)METHYL]-2-FURYL}[5-HYDROXY-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]METHANONE exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins.

Comparison with Similar Compounds

Similar Compounds

  • {5-[(2-BROMOPHENOXY)METHYL]-2-FURYL}[5-HYDROXY-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]METHANONE
  • {5-[(2-FLUOROPHENOXY)METHYL]-2-FURYL}[5-HYDROXY-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]METHANONE

Uniqueness

The presence of the 2-chlorophenoxy methyl group in {5-[(2-CHLOROPHENOXY)METHYL]-2-FURYL}[5-HYDROXY-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]METHANONE distinguishes it from similar compounds. This group can influence the compound’s reactivity and interaction with biological targets, potentially leading to unique pharmacological properties.

Properties

Molecular Formula

C16H12ClF3N2O4

Molecular Weight

388.72 g/mol

IUPAC Name

[5-[(2-chlorophenoxy)methyl]furan-2-yl]-[5-hydroxy-5-(trifluoromethyl)-4H-pyrazol-1-yl]methanone

InChI

InChI=1S/C16H12ClF3N2O4/c17-11-3-1-2-4-12(11)25-9-10-5-6-13(26-10)14(23)22-15(24,7-8-21-22)16(18,19)20/h1-6,8,24H,7,9H2

InChI Key

DGDRLWBBQNLRLP-UHFFFAOYSA-N

Canonical SMILES

C1C=NN(C1(C(F)(F)F)O)C(=O)C2=CC=C(O2)COC3=CC=CC=C3Cl

Origin of Product

United States

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